molecular formula C6H12FNO B14780302 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel-

3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel-

Cat. No.: B14780302
M. Wt: 133.16 g/mol
InChI Key: UTPMUSRWYPPUQD-UHFFFAOYSA-N
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Description

3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a hydroxyl group, a fluorine atom, and a methyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Methylation: The methyl group can be added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, OsO4, KMnO4

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted piperidines

Scientific Research Applications

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigating the biological activity of fluorinated piperidine derivatives.

    Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinol, 4-chloro-5-methyl-: Similar structure but with a chlorine atom instead of fluorine.

    3-Piperidinol, 4-fluoro-5-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

    3-Piperidinol, 4-fluoro-5-phenyl-: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

The presence of the fluorine atom in 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-fluoro-5-methylpiperidin-3-ol

InChI

InChI=1S/C6H12FNO/c1-4-2-8-3-5(9)6(4)7/h4-6,8-9H,2-3H2,1H3

InChI Key

UTPMUSRWYPPUQD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1F)O

Origin of Product

United States

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